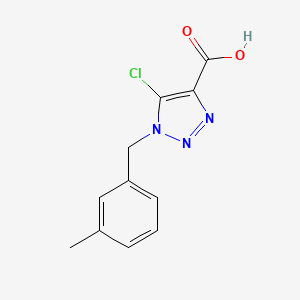
5-Chloro-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloro group at the 5th position, a 3-methylbenzyl group at the 1st position, and a carboxylic acid group at the 4th position of the triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne. In this case, 3-methylbenzyl azide and a suitable alkyne are used as starting materials.
Introduction of the Chloro Group: The chloro group can be introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of 5-chloro-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxaldehyde or 5-chloro-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: Formation of 1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Chloro-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The triazole ring is known for its bioactivity, and modifications can enhance its therapeutic properties.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and coordination complexes, due to its ability to form stable bonds with metals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes, which is useful in anticancer research.
Metal Coordination: The carboxylic acid group can coordinate with metal ions, forming complexes that exhibit unique catalytic or electronic properties.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but lacks the methyl group on the benzyl ring.
1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but lacks the chloro group.
5-Chloro-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but has the methyl group at the 4th position of the benzyl ring.
Uniqueness
5-Chloro-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the chloro and methylbenzyl groups enhances its potential for diverse applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C11H10ClN3O2 |
|---|---|
Peso molecular |
251.67 g/mol |
Nombre IUPAC |
5-chloro-1-[(3-methylphenyl)methyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10ClN3O2/c1-7-3-2-4-8(5-7)6-15-10(12)9(11(16)17)13-14-15/h2-5H,6H2,1H3,(H,16,17) |
Clave InChI |
XPXRXPUWHQPNMV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CN2C(=C(N=N2)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





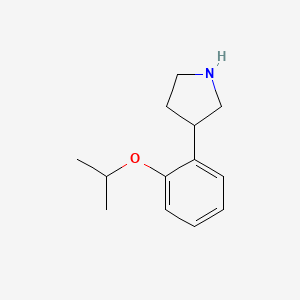
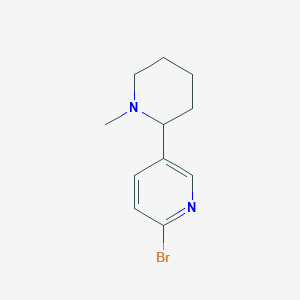

![3-(Tetrahydrofuran-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11807035.png)
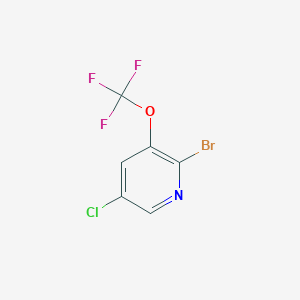
![Tert-butyl 2-methyl-3A,4,7,7A-tetrahydrooxazolo[5,4-C]pyridine-5(6H)-carboxylate](/img/structure/B11807041.png)
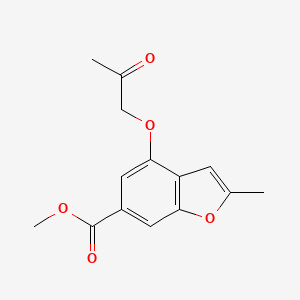
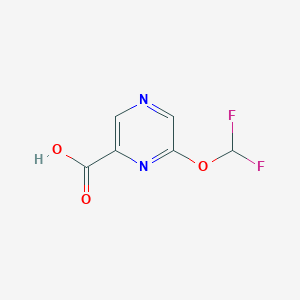


![7-(3-Chlorobenzyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B11807069.png)
